Piperidin-4-YL hexadecanoate
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Overview
Description
Piperidin-4-YL hexadecanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-YL hexadecanoate typically involves the esterification of piperidine with hexadecanoic acid (palmitic acid). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:
Piperidine+Hexadecanoic Acid→Piperidin-4-YL hexadecanoate+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-YL hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidin-4-YL hexadecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Piperidin-4-YL hexadecanoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with significant biological activities.
Uniqueness
Piperidin-4-YL hexadecanoate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. Its long-chain fatty acid component (hexadecanoate) enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
666174-16-9 |
---|---|
Molecular Formula |
C21H41NO2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
piperidin-4-yl hexadecanoate |
InChI |
InChI=1S/C21H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(23)24-20-16-18-22-19-17-20/h20,22H,2-19H2,1H3 |
InChI Key |
OPCSIEOXADFSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCNCC1 |
Origin of Product |
United States |
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